molecular formula C11H17NO3 B13044213 (1R,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL

Cat. No.: B13044213
M. Wt: 211.26 g/mol
InChI Key: KDODDHUBUQANBT-CPCISQLKSA-N
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Description

(1R,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring an amino group and two methoxy groups on a phenyl ring, makes it a valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The precursor undergoes a series of reactions, including condensation and reduction, to form an intermediate compound.

    Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired (1R,2S) enantiomer.

Industrial Production Methods: Industrial production methods may involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This often includes the use of advanced catalysts and reaction conditions to streamline the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and methoxy groups can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in chiral synthesis and asymmetric catalysis.

Biology:

  • Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine:

  • Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry:

  • Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

  • (1R,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(3,5-dihydroxyphenyl)propan-2-OL

Comparison:

    Structural Differences: The position and nature of substituents on the phenyl ring can significantly impact the compound’s properties.

    Biological Activity: Variations in substituents can lead to differences in biological activity, such as binding affinity to receptors or enzymes.

    Synthetic Accessibility: Some compounds may be easier to synthesize or resolve into their chiral forms.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(3,5-dimethoxyphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO3/c1-7(13)11(12)8-4-9(14-2)6-10(5-8)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11-/m0/s1

InChI Key

KDODDHUBUQANBT-CPCISQLKSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC(=C1)OC)OC)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)OC)OC)N)O

Origin of Product

United States

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